3-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride
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Overview
Description
3-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features a piperidine ring substituted with a biphenyl group, making it a valuable molecule in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group is synthesized through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Attachment to Piperidine: The biphenyl group is then attached to the piperidine ring via an ether linkage. This step usually involves the reaction of a biphenyl methanol derivative with a piperidine derivative under basic conditions.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing waste and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the biphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or aryl halides under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Formation of substituted piperidine or biphenyl derivatives.
Scientific Research Applications
3-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of receptor-ligand interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride involves its interaction with specific molecular targets. The biphenyl group allows the compound to bind to hydrophobic pockets in proteins, while the piperidine ring can interact with polar or charged residues. This dual interaction facilitates the modulation of protein function and signaling pathways, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(Phenylmethoxy)ethyl]-piperidine hydrochloride
- 3-[2-(Biphenylmethoxy)ethyl]-morpholine hydrochloride
- 3-[2-(Biphenylmethoxy)ethyl]-pyrrolidine hydrochloride
Uniqueness
3-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride stands out due to its unique combination of a biphenyl group and a piperidine ring. This structure provides a balance of hydrophobic and hydrophilic interactions, enhancing its binding affinity and specificity for various molecular targets. Additionally, its versatility in undergoing different chemical reactions makes it a valuable compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
3-[2-[(4-phenylphenyl)methoxy]ethyl]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.ClH/c1-2-6-19(7-3-1)20-10-8-18(9-11-20)16-22-14-12-17-5-4-13-21-15-17;/h1-3,6-11,17,21H,4-5,12-16H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTPMWBEALZRGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOCC2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220031-29-7 |
Source
|
Record name | Piperidine, 3-[2-([1,1′-biphenyl]-4-ylmethoxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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